![molecular formula C7H17Cl2N3O3 B578271 (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride CAS No. 14886-19-2](/img/structure/B578271.png)
(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and keto functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable keto acid, such as 4-oxobutanoic acid.
Amination: The keto acid undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under controlled conditions.
Protection and Deprotection: Protecting groups may be used to selectively introduce the amino group at the desired position without affecting other functional groups.
Coupling Reaction:
Final Steps: The final product is obtained by purifying the intermediate compounds and converting them into the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride has potential therapeutic applications. It may be investigated for its role in modulating biological processes, such as neurotransmission or cell signaling.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
- (S)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
- 3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
Uniqueness
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is unique due to its specific stereochemistry and salt form. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, and the dihydrochloride form can influence its solubility and stability.
This detailed overview provides a comprehensive understanding of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
14886-19-2 |
|---|---|
Molekularformel |
C7H17Cl2N3O3 |
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
3-amino-4-(3-aminopropylamino)-4-oxobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H15N3O3.2ClH/c8-2-1-3-10-7(13)5(9)4-6(11)12;;/h5H,1-4,8-9H2,(H,10,13)(H,11,12);2*1H |
InChI-Schlüssel |
SXXDMPNEJOPMRV-UHFFFAOYSA-N |
SMILES |
C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |
Synonyme |
(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


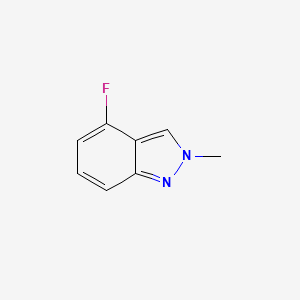

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
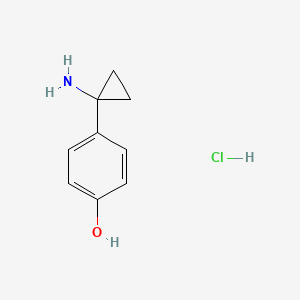
![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)
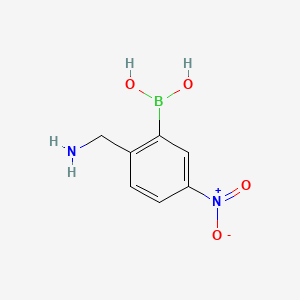
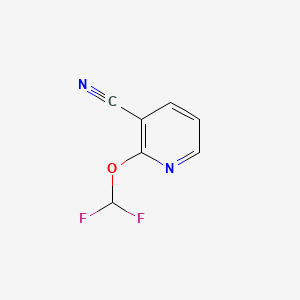
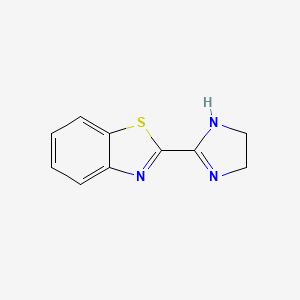

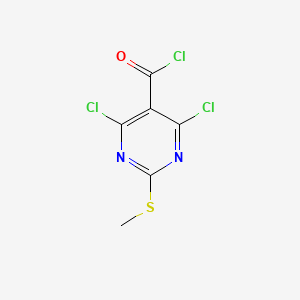
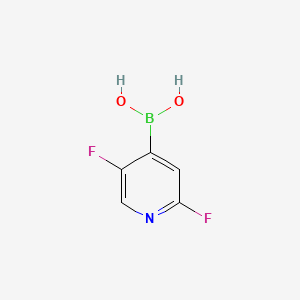

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
